molecular formula C6H9NO3 B1349953 Methyl 4-isocyanatobutanoate CAS No. 27678-30-4

Methyl 4-isocyanatobutanoate

Cat. No.: B1349953
CAS No.: 27678-30-4
M. Wt: 143.14 g/mol
InChI Key: RFJYIMHSDXFLQF-UHFFFAOYSA-N
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Description

Methyl 4-isocyanatobutanoate is an organic compound with the molecular formula C₆H₉NO₃ It is characterized by the presence of an isocyanate group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-isocyanatobutanoate can be synthesized through several methods. One common approach involves the reaction of 4-aminobutanoic acid with phosgene, followed by esterification with methanol. The reaction conditions typically require a controlled environment to handle phosgene safely, often conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to mitigate the hazards associated with phosgene gas. The process is scaled up with continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-isocyanatobutanoate undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

    Polymerization: It can participate in polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions:

    Amines: React with the isocyanate group under mild conditions to form ureas.

    Alcohols: React with the isocyanate group to form carbamates, often requiring a catalyst to proceed efficiently.

    Water: Hydrolysis reactions typically occur under ambient conditions but can be accelerated with heat or acidic/basic catalysts.

Major Products Formed:

    Ureas: From reactions with amines.

    Carbamates: From reactions with alcohols.

    Amines and Carbon Dioxide: From hydrolysis.

Scientific Research Applications

Methyl 4-isocyanatobutanoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules, particularly in the formation of ureas and carbamates.

    Materials Science: Utilized in the production of polyurethanes, which are important materials in the manufacture of foams, elastomers, and coatings.

    Biological Research:

    Medicinal Chemistry: Explored for the synthesis of pharmaceutical intermediates and active compounds.

Mechanism of Action

The reactivity of methyl 4-isocyanatobutanoate is primarily due to the electrophilic nature of the isocyanate group. This group can react with nucleophiles, such as amines and alcohols, through a mechanism involving the formation of a tetrahedral intermediate, which then collapses to form the final product (urea or carbamate). The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    Methyl isocyanate: A simpler isocyanate compound with significant industrial relevance but higher toxicity.

    Ethyl 4-isocyanatobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its reactivity and applications.

    4-Isocyanatobutanoic acid: The carboxylic acid analog, which can be used to form esters like methyl 4-isocyanatobutanoate.

Uniqueness: this compound is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications in organic synthesis and materials science. Its balance of reactivity and stability makes it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

methyl 4-isocyanatobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)3-2-4-7-5-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJYIMHSDXFLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374779
Record name methyl 4-isocyanatobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27678-30-4
Record name methyl 4-isocyanatobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-isocyanatobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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